molecular formula C20H30N4O5 B15159745 L-Valyl-L-phenylalanyl-L-alanyl-L-alanine CAS No. 798541-31-8

L-Valyl-L-phenylalanyl-L-alanyl-L-alanine

Cat. No.: B15159745
CAS No.: 798541-31-8
M. Wt: 406.5 g/mol
InChI Key: BDKWCEMLLNDRCC-SDADXPQNSA-N
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Description

L-Valyl-L-phenylalanyl-L-alanyl-L-alanine (Val-Phe-Ala-Ala) is a tetrapeptide comprising valine (Val), phenylalanine (Phe), and two alanine (Ala) residues. Its molecular formula is C₂₀H₃₀N₄O₅, with a molecular weight of 406.44 g/mol.

Properties

CAS No.

798541-31-8

Molecular Formula

C20H30N4O5

Molecular Weight

406.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C20H30N4O5/c1-11(2)16(21)19(27)24-15(10-14-8-6-5-7-9-14)18(26)22-12(3)17(25)23-13(4)20(28)29/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t12-,13-,15-,16-/m0/s1

InChI Key

BDKWCEMLLNDRCC-SDADXPQNSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valyl-L-phenylalanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Addition of the next amino acid: The next amino acid, protected at its amino group, is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Chemical Stability

The peptide exhibits stability under various pH conditions, though hydrolysis may occur under extreme acidic or basic conditions. For example, dipeptides like L-valyl-L-alanine show intact uptake under pH 5 but may degrade into free amino acids at higher concentrations .

Hydrolysis

Peptides are susceptible to enzymatic or chemical hydrolysis, breaking peptide bonds into individual amino acids. For L-valyl-L-phenylalanyl-L-alanyl-L-alanine, hydrolysis would yield:

  • Valine (Val)

  • Phenylalanine (Phe)

  • Alanine (Ala)

Deprotonation

The peptide contains ionizable groups (e.g., amino and carboxyl termini), which can lose protons in basic conditions, altering its charge and solubility.

Interaction with Organic Vapors

Related dipeptides (e.g., L-valyl-L-alanine) demonstrate selective sorption of organic vapors, with L-valyl-L-alanine showing higher sorption capacity for chloroalkanes and lower thermal stability compared to L-alanyl-L-valine . While direct data for the tetrapeptide is limited, its structural complexity suggests potential interactions with organic compounds, influenced by side-chain hydrophobicity and hydrogen-bonding capacity .

Sorption and Thermal Stability

Property L-valyl-L-alanine L-alanyl-L-valine
Sorption Capacity HigherLower
Thermal Stability LowerHigher
Morphological Changes Correlates with clathrate stoichiometry

Key Research Findings

  • Sequence dependence : The amino acid sequence significantly impacts sorption selectivity and thermal stability, as shown in dipeptide studies .

  • Morphological effects : Exposure to organic vapors alters peptide film morphology, suggesting structural adaptability .

Scientific Research Applications

L-Valyl-L-phenylalanyl-L-alanyl-L-alanine has several applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

    Biology: It can be used to study protein-protein interactions and enzyme-substrate specificity.

    Industry: It can be used in the development of biocompatible materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Valyl-L-phenylalanyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it can interact with enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Research Findings and Gaps

  • Val-Phe-Ala-Ala : Further studies are needed to elucidate its biological roles and stability in physiological conditions.
  • Ala-Ala : Acidic dissociation constants (pKa) are well-characterized, providing a benchmark for peptide behavior in solution .

Biological Activity

L-Valyl-L-phenylalanyl-L-alanyl-L-alanine is a synthetic peptide composed of four amino acids: valine, phenylalanine, alanine, and alanine. Its unique sequence and structural properties suggest potential biological activities that merit detailed investigation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H30N4O6
  • Average Mass : Approximately 422.482 g/mol

The specific arrangement of amino acids in this compound influences its stability, solubility, and interactions with biological systems. Peptides like this one can exhibit diverse biological activities, including receptor binding, enzyme inhibition, and modulation of cellular processes.

1. Receptor Interactions

Research indicates that peptides with specific amino acid sequences can interact with various biological receptors. This compound may exhibit unique binding affinities due to its composition.

2. Enzyme Inhibition

Studies have shown that certain peptides can inhibit enzymatic activity, impacting metabolic pathways. For instance, the presence of valine and phenylalanine in the sequence may modulate enzymes involved in amino acid metabolism.

3. Cellular Signaling

Peptides often play roles in cellular signaling pathways. The specific structure of this compound could influence signal transduction mechanisms within cells.

Case Study 1: Sorption Properties

A study on related peptides demonstrated that L-valyl-L-alanine exhibited significant sorption capacities for organic compounds. This characteristic may extend to this compound, suggesting potential applications in drug delivery systems or biosensors .

Case Study 2: Thermal Stability

Research comparing similar peptides found that variations in amino acid sequences affected thermal stability. Understanding how this compound behaves under thermal stress could inform its storage and application conditions .

Comparative Analysis

Peptide Amino Acid Sequence Biological Activity
L-Valyl-L-phenylalanyl-L-alanylalineVal-Phe-Ala-AlaPotential receptor interaction
L-Alanylyl-ValineAla-ValNotable sorption properties
L-Alanylyl-AlanineAla-AlaEnzyme modulation

Research Findings

Recent investigations into the biological activities of similar peptides indicate a trend where structural variations significantly impact functionality. For example, the incorporation of branched-chain amino acids like valine has been associated with enhanced metabolic effects .

Moreover, studies on dipeptides such as L-Alanylyl-Alanine reveal insights into their solubility and interaction with urea, which could provide parallels for understanding the solubility characteristics of L-Valyl-L-phenylalanyl-L-alanylaline in various solvents .

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